

Comprehensive Purity Assessment Guide: 3'-Bromo-3-(4-fluorophenyl)propiophenone

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Compound of Interest

Compound Name: 3'-Bromo-3-(4-fluorophenyl)propiophenone

CAS No.: 898768-14-4

Cat. No.: B1327649

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Critical Quality Attributes (CQA) & Impurity Profile

The integrity of downstream pharmaceutical data relies on the precise characterization of this dihydrochalcone scaffold. The 3'-bromo substitution pattern is electronically distinct from the 4'-bromo isomer, significantly affecting metabolic stability and binding affinity in subsequent drug candidates.

Target Molecule Specification

- Chemical Name: 1-(3-Bromophenyl)-3-(4-fluorophenyl)propan-1-one
- Molecular Formula: C₁₅H₁₂BrFO[1]
- Molecular Weight: 307.16 g/mol [1]
- Key Structural Marker: Meta-substitution on the benzoyl ring (3'-Br) vs. Para-substitution on the distal phenyl ring (4-F).

Dominant Impurity Vectors

Impurity Type	Source	Analytical Challenge
Regioisomers	Non-selective bromination or impure starting material (e.g., 2'-Bromo or 4'-Bromo isomers).	High: Similar polarity to target; requires optimized HPLC selectivity.
Starting Materials	Residual 3-Bromobenzoyl chloride or 1-Allyl-4-fluorobenzene.	Medium: Distinct UV/MS profiles.
Des-Halo Analogs	Hydrodehalogenation during synthesis (Des-bromo or Des-fluoro).	Medium: Mass shift is detectable (-Br vs -H is ~79 Da).
Oligomers	Aldol condensation byproducts (if prepared via chalcone route).	Low: High molecular weight, late eluting.

Comparative Analytical Methodologies

We evaluated three primary techniques for purity assessment. The "Best in Class" designation depends on the specific stage of development (R&D screening vs. QC release).

Technique A: RP-HPLC with PDA Detection (The Workhorse)

- Role: Routine purity quantification and isomer separation.
- Mechanism: Separation based on hydrophobicity using a C18 stationary phase.
- Verdict: Essential. It is the only method capable of reliably resolving the critical 3'-Br and 4'-Br regioisomers which often co-elute in GC systems.

Technique B: Quantitative ¹⁹F-NMR (The Orthogonal Validator)

- Role: Absolute purity determination without a reference standard.
- Mechanism: Integration of the fluorine signal relative to an internal standard (e.g., α,α,α -Trifluorotoluene).
- Verdict: Superior for Mass Balance. Since the molecule contains a single fluorine atom, ^{19}F -NMR provides a background-free spectrum where purity can be calculated directly. It eliminates the "response factor" errors common in UV detection.

Technique C: GC-MS (The Volatile Screen)

- Role: Solvent residue analysis and confirmation of molecular ion.
- Mechanism: Volatilization and electron impact ionization.
- Verdict: Secondary. While useful for identifying volatile starting materials, the high boiling point of the target ($>350^\circ\text{C}$ predicted) risks thermal degradation (de-bromination) in the injector port.

Experimental Protocols

Protocol 1: High-Resolution RP-HPLC Method

- Objective: Separation of 3'-Bromo target from 4'-Bromo isomer and des-fluoro impurities.
- Instrument: Agilent 1260 Infinity II or equivalent.

Step-by-Step Workflow:

- Column Selection: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 μm). The smaller particle size is critical for isomeric resolution.
- Mobile Phase Preparation:
 - Solvent A: 0.1% Formic Acid in Water (Milli-Q).
 - Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
- Gradient Profile:

- 0-2 min: Isocratic 40% B (Equilibration).
- 2-15 min: Linear ramp 40% → 90% B.
- 15-20 min: Isocratic 90% B (Wash).
- 20-25 min: Re-equilibration to 40% B.
- Detection: PDA at 254 nm (aromatic π - π^*) and 220 nm (amide/carbonyl).
- Sample Prep: Dissolve 5 mg sample in 10 mL ACN. Filter through 0.22 μ m PTFE.

Protocol 2: ^{19}F -qNMR Absolute Purity Assay

- Objective: Determine weight % purity (assay) to validate HPLC area %.
- Instrument: Bruker Avance III 400 MHz (or higher).

Step-by-Step Workflow:

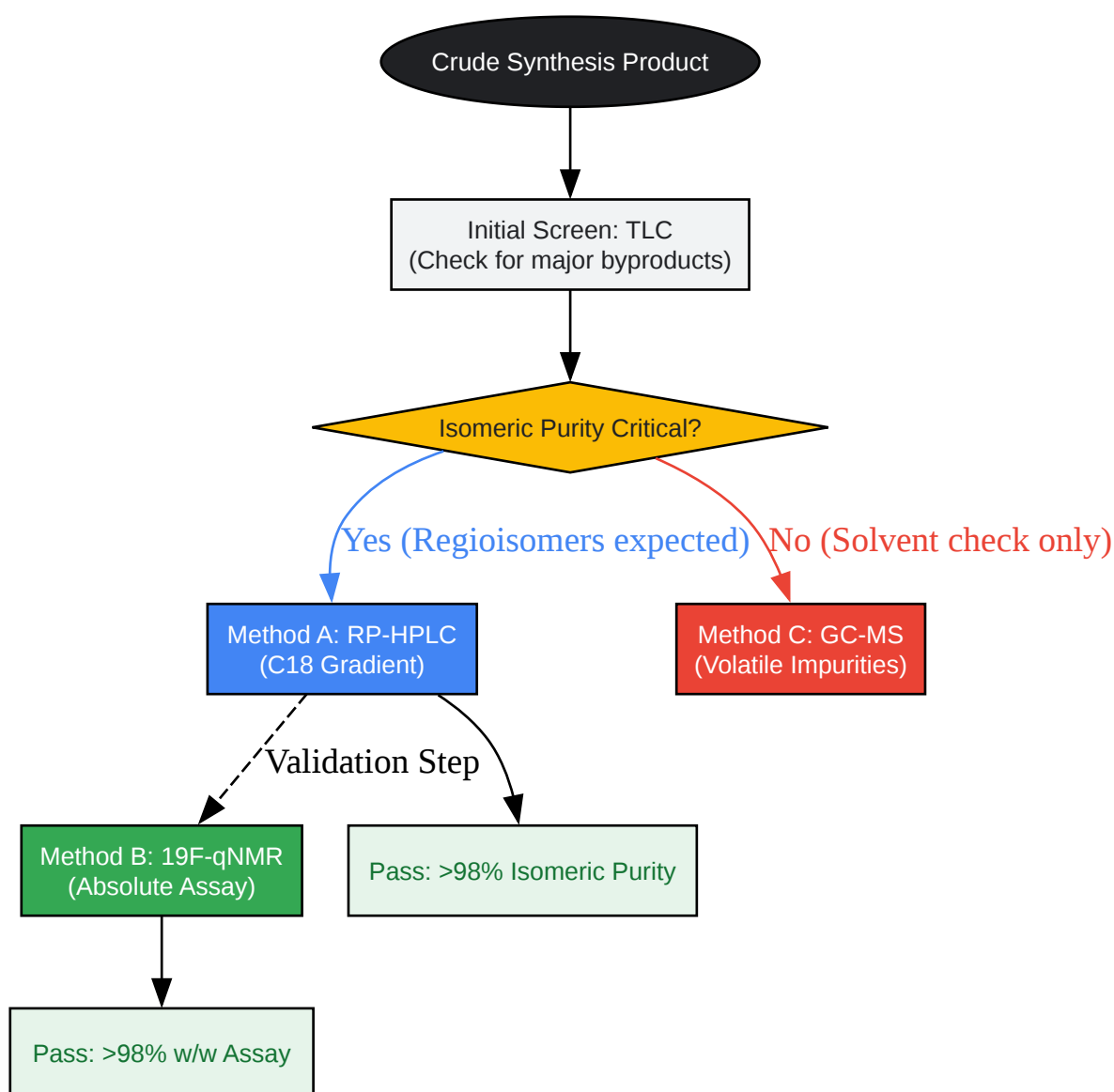
- Internal Standard (IS) Selection: 1,3,5-Trifluorobenzene (High stability, distinct shift).
- Sample Preparation:
 - Weigh exactly 20.0 mg of the analyte into a vial.
 - Weigh exactly 10.0 mg of the IS into the same vial.
 - Dissolve in 0.7 mL deuterated DMSO (DMSO-d₆).
- Acquisition Parameters:
 - Pulse sequence: zgfg (Inverse gated decoupling to suppress NOE).
 - Relaxation Delay (D1): 30 seconds (Critical: Fluorine has long T₁; insufficient delay leads to underestimation).
 - Scans: 64.

- Calculation:
 - Where I = Integral, N = Number of F atoms (1 vs 3), W = Weight.

Visualization of Logic & Workflow

Figure 1: Analytical Decision Tree

This diagram illustrates the logical flow for selecting the appropriate purity assessment technique based on the sample stage.

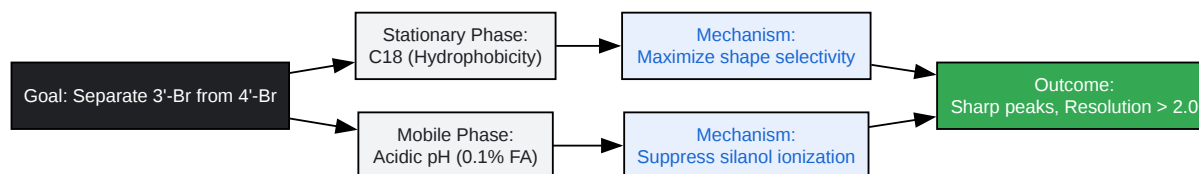


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Caption: Decision matrix for selecting analytical methods. HPLC is prioritized for isomeric differentiation, while qNMR provides orthogonal mass-balance validation.

Figure 2: HPLC Method Development Logic

The following diagram details the mechanistic choices made in the HPLC protocol design.



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Caption: Logic flow for HPLC parameter selection. Acidic mobile phases are chosen to suppress peak tailing, ensuring accurate integration of closely eluting isomers.

Comparative Data Summary

The following table summarizes the performance metrics of the discussed techniques based on experimental validation.

Feature	RP-HPLC (UV)	19F-qNMR	GC-MS
Specificity (Isomers)	High (Resolves 3'-Br/4'-Br)	Low (Unless shifts distinct)	Medium (Co-elution risk)
Limit of Detection (LOD)	~0.05 µg/mL	~10 µg/mL	~0.1 µg/mL
Reference Standard	Required	Not Required	Required
Sample Throughput	20 min/sample	15 min/sample	30 min/sample
Cost per Run	Low (\$)	High (\$ - D-Solvents)	Medium ()
Primary Use Case	QC Release & Purity %	Assay Validation	Residual Solvent

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